molecular formula C4H2IN2NaOS B1260146 Iothiouracil sodium CAS No. 3565-15-9

Iothiouracil sodium

Cat. No.: B1260146
CAS No.: 3565-15-9
M. Wt: 276.03 g/mol
InChI Key: IOCJWKUNNXDZIX-UHFFFAOYSA-M
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Description

Iothiouracil sodium is a sodium salt derivative of 5-iodo-2-thiouracil. It has been used as an antithyroid agent in the treatment of hyperthyroidism. This compound is selectively incorporated into the melanin pigment of melanomas during biosynthesis by serving as a false melanin precursor. Radiolabelled this compound may be used as a radiopharmaceutical for the diagnosis and therapy of melanotic melanomas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iothiouracil sodium involves the iodination of thiouracil. The reaction typically requires the presence of an oxidizing agent to facilitate the incorporation of iodine into the thiouracil molecule. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to obtain the sodium salt form .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Iothiouracil sodium has several applications in scientific research:

Mechanism of Action

Iothiouracil sodium exerts its effects by inhibiting the synthesis of thyroid hormones. It interferes with the iodination of tyrosine residues in thyroglobulin, an essential step in the production of thyroxine and triiodothyronine. This inhibition reduces the overall production of thyroid hormones, making it effective in the treatment of hyperthyroidism .

Comparison with Similar Compounds

    Thiouracil: Another antithyroid agent with a similar mechanism of action but lacks the iodine atom.

    Methimazole: A thionamide used in the treatment of hyperthyroidism, similar in function but structurally different.

Uniqueness: Iothiouracil sodium is unique due to its incorporation of iodine, which enhances its antithyroid activity and allows it to be used as a radiopharmaceutical. This iodine incorporation also enables its selective uptake by melanomas, making it valuable in both diagnostic and therapeutic applications .

Properties

CAS No.

3565-15-9

Molecular Formula

C4H2IN2NaOS

Molecular Weight

276.03 g/mol

IUPAC Name

sodium;5-iodo-2-sulfanylidene-1H-pyrimidin-6-olate

InChI

InChI=1S/C4H3IN2OS.Na/c5-2-1-6-4(9)7-3(2)8;/h1H,(H2,6,7,8,9);/q;+1/p-1

InChI Key

IOCJWKUNNXDZIX-UHFFFAOYSA-M

SMILES

C1=NC(=S)NC(=C1I)[O-].[Na+]

Canonical SMILES

C1=NC(=S)NC(=C1I)[O-].[Na+]

Related CAS

5984-97-4 (Parent)

Synonyms

5-iodo-2-thiouracil
iodothiouracil
iodothiouracil sodium

Origin of Product

United States

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